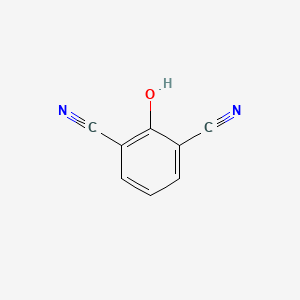

2-Hydroxyisophthalonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

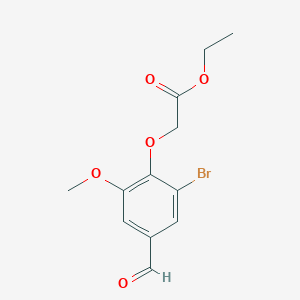

The synthesis of 2-Hydroxyisophthalonitrile can be achieved from Potassium Cyanide and 2-Nitrobenzonitrile . The yield of the reaction is approximately 67% .Molecular Structure Analysis

The molecular formula of this compound is C8H4N2O . It has a molecular weight of 144.13 .Physical and Chemical Properties Analysis

This compound has a predicted boiling point of 293.4±30.0 °C and a predicted density of 1.34±0.1 g/cm3 . Its pKa is predicted to be 4.37±0.10 .Scientific Research Applications

1. Chemosensor Development

2-Hydroxyisophthalonitrile derivatives have been utilized in the development of chemosensors. For instance, a study demonstrated the use of a sensor derived from 2-hydroxy-1-napthaldehyde for selective binding with cyanide ions, showcasing its potential in environmental and analytical chemistry (Singh & Ghosh, 2016).

2. Photodynamic Therapy for Cancer

Compounds with this compound structures have been studied for their efficacy in photodynamic therapy (PDT) of cancer. A research highlighted the synthesis of hydroxyphthalocyanines (ZnPc), with the 2-hydroxy ZnPc showing significant activity against cancer cells (Hu et al., 1998).

3. Antioxidant and Antibacterial Activity

Novel phthalonitrile derivatives, including those with this compound, have been examined for their antioxidant and antibacterial properties. These compounds display promising activity, indicating their potential in medical and pharmaceutical applications (Celebi et al., 2014).

4. Photocatalytic Degradation of Pollutants

Research involving this compound derivatives has shown their effectiveness in photocatalytic degradation of organic pollutants like methylene blue, highlighting their application in environmental cleanup (Gorduk et al., 2018).

5. Radiation-Induced Hydroxylation Studies

Studies on the hydroxylation of compounds like benzonitrile have involved this compound derivatives. This research contributes to our understanding of chemical reactions under radiation, with implications in chemistry and materials science (Eberhardt, 1977).

Safety and Hazards

The safety data sheet for 2-Hydroxyisophthalonitrile suggests that it should be handled with care. If inhaled, the victim should be moved into fresh air and given oxygen if breathing is difficult . If it comes into contact with the skin, contaminated clothing should be removed immediately and the area should be washed off with soap and plenty of water . In case of eye contact, the eyes should be rinsed with pure water for at least 15 minutes . If ingested, the mouth should be rinsed with water and vomiting should not be induced .

Mechanism of Action

Target of Action

2-Hydroxyisophthalonitrile is an organic compound with the chemical formula C8H4N2O . It belongs to the group of isophthalonitrile derivatives and has gained attention in various research fields due to its potential applications as a building block for organic materials and drugs. .

Properties

IUPAC Name |

2-hydroxybenzene-1,3-dicarbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4N2O/c9-4-6-2-1-3-7(5-10)8(6)11/h1-3,11H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZAIJYCWGMNGJW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)C#N)O)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

144.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Benzyl N-[(2R)-1-chlorosulfonylpropan-2-yl]carbamate](/img/structure/B2868194.png)

![[(1-Cyano-1-cyclopropylethyl)carbamoyl]methyl 5-methoxy-3-methyl-1-benzofuran-2-carboxylate](/img/structure/B2868200.png)

![N-[4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B2868204.png)

![3-[(1-Quinoxalin-2-ylpiperidin-4-yl)methyl]quinazolin-4-one](/img/structure/B2868205.png)

![5-[4-(3-Methoxypropoxy)piperidin-1-yl]sulfonylpyridine-2-carbonitrile](/img/structure/B2868209.png)

![[4-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-(2,5-dimethylfuran-3-yl)methanone](/img/structure/B2868210.png)

![N-[2-(3-Fluoro-4-morpholin-4-ylphenyl)ethyl]prop-2-enamide](/img/structure/B2868211.png)

![N-(benzo[d]thiazol-2-yl)-2-(2-((2-oxo-2-(p-tolylamino)ethyl)thio)thiazol-4-yl)acetamide](/img/structure/B2868212.png)